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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

CAS Number: 85740-98-3

This guide provides a comprehensive technical overview of 4-Chloro-3-methoxybenzoic acid,
a versatile chemical intermediate. Designed for researchers, scientists, and professionals in
drug development and agrochemical synthesis, this document synthesizes its chemical
properties, synthesis protocols, spectral characterization, and key applications, grounding all
information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical
Properties

4-Chloro-3-methoxybenzoic acid, also known as 4-chloro-m-anisic acid, is a polysubstituted
aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a chloro group, and a
methoxy group, imparts a unique combination of reactivity and functionality, making it a
valuable building block in complex organic synthesis.

The strategic placement of the electron-withdrawing chlorine atom para to the carboxylic acid
and the electron-donating methoxy group meta to it influences the electronic environment of
the aromatic ring and the acidity of the carboxyl group. This substitution pattern is critical for its
role as a precursor in the synthesis of targeted bioactive molecules.

Table 1: Physicochemical Properties of 4-Chloro-3-methoxybenzoic acid
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Property Value Source(s)
CAS Number 85740-98-3 [1][2]
Molecular Formula CsH7CIOs [1][2]
Molecular Weight 186.59 g/mol [11[2]
White to off-white
Appearance
powder/crystal
Melting Point 217.0t0 221.0 °C
Purity (Typical) >98.0% (GC), 299% (HPLC) [1]
COC1=C(C=CC(=C1)C(=0)0)
SMILES [2](3]
Cl
OXUUNDMDOOXPKY-
InChlKey [1]
UHFFFAOYSA-N
Predicted pKa 3.85+0.10
Predicted XlogP 24 [3]

Synthesis and Purification

The most common laboratory- and industrial-scale synthesis of 4-Chloro-3-methoxybenzoic
acid involves the oxidation of the corresponding toluene derivative. This method is robust and
yields a high-purity product after straightforward purification.

Synthesis via Oxidation of 1-Chloro-2-methoxy-4-
methylbenzene

The foundational logic of this synthesis is the high stability of the aromatic ring and the
susceptibility of the benzylic methyl group to strong oxidizing agents. Potassium permanganate
(KMnOea) is a powerful and effective oxidant for this transformation. The reaction proceeds by
converting the methyl group into a carboxylate salt, which is then protonated during an acidic
workup to yield the final carboxylic acid.
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Caption: Workflow for the synthesis of 4-Chloro-3-methoxybenzoic acid.

Experimental Protocol: Synthesis

Materials:

1-Chloro-2-methoxy-4-methylbenzene (e.g., 7.8 g, 50 mmol)
Potassium permanganate (KMnOas) (19.8 g, 125 mmol)
Deionized water

Diatomaceous earth (Celite)
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» Concentrated hydrochloric acid (HCI)
o Diethyl ether
Procedure:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an agueous solution of
potassium permanganate (19.8 g in 300 mL of water).

o Oxidation: Heat the mixture to reflux and stir vigorously for 17 hours. The progress of the
reaction can be monitored by the disappearance of the organic starting material (TLC) and
the formation of a brown manganese dioxide (MnO2) precipitate.

o Workup and Filtration: After completion, cool the reaction mixture to room temperature. Filter
the mixture through a pad of diatomaceous earth to remove the MnO: precipitate. Wash the
filter cake with hot water (e.g., 200 mL) to ensure all product is collected.

o Extraction: Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2
x 150 mL) to remove any unreacted starting material or non-acidic impurities.

o Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding
concentrated HCI until the pH is less than 2. A white precipitate of 4-Chloro-3-
methoxybenzoic acid will form.

« |solation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with
cold deionized water, and dry under vacuum to yield pure 4-chloro-3-methoxybenzoic acid
(Expected yield: ~58%).

Purification by Recrystallization

For applications requiring the highest purity (>99.5%), recrystallization is recommended. The
choice of solvent is critical; it should dissolve the compound well at high temperatures but
poorly at low temperatures. An ethanol/water mixture is often effective.

Protocol: Recrystallization

e Dissolve the crude product in a minimum amount of hot ethanol.
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» While hot, add deionized water dropwise until the solution becomes faintly turbid.
o Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

 Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold
ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized
compound. This section details the expected spectroscopic data and provides a standard
analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a
publicly available, fully assigned experimental spectrum for this specific compound is not
readily found, a highly accurate prediction can be made based on established principles and
data from structurally similar compounds like 3-methoxybenzoic acid and 4-chlorobenzoic acid.

Table 2: Predicted *H and *3C NMR Spectral Data (in DMSO-de, 400 MHZz)
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Assignment

1H NMR (Predicted)

13C NMR (Predicted)

Justification

-COOH

~13.1 ppm (s, 1H) ~166.5 ppm

Carboxylic acid
protons are highly
deshielded and
appear as a broad
singlet. The carbonyl
carbon is also

characteristic.

-OCHs

~3.9 ppm (s, 3H) ~56.4 ppm

The methoxy group
protons are a sharp
singlet. The carbon
chemical shift is
typical for an aryl

methyl ether.

Ar-H2

~7.65 ppm (d, J=2 Hz) ~111.8 ppm

This proton is ortho to
the -COOH group and
meta to the -ClI group.
It appears as a

doublet due to

coupling with H6. The
carbon is shielded by

the adjacent methoxy

group.

Ar-H5

~7.60 ppm (d, J=8.5

~131.5 ppm
Hz) PP

This proton is ortho to
the -Cl group and
meta to the -COOH
group. It appears as a
doublet due to
coupling with H6. The
carbon is deshielded
by the adjacent
chlorine.

Ar-H6

~7.45 ppm (dd, J=8.5,
2 Hz)

~122.0 ppm

This proton is coupled
to both H5 and H2,
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resulting in a doublet

of doublets.

Ar-C1 (-COOH)

~130.0 ppm

The ipso-carbon
attached to the

carboxylic acid.

Ar-C3 (-OCHs)

~155.0 ppm

The ipso-carbon
attached to the
methoxy group,
significantly
deshielded by the

oxygen atom.

Ar-C4 (-Cl)

~125.0 ppm

The ipso-carbon
attached to the

chlorine atom.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm—1) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid (dimer)
~1700 C=0 stretch Carboxylic Acid (carbonyl)
~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether (-OCHs)

~1300 C-O stretch Carboxylic Acid

~800-900 C-H bend (out-of-plane) Substituted Benzene
~700-800 C-Cl stretch Aryl Chloride
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Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is useful for determining the molecular

weight.
e Predicted [M+H]*: 187.0157

e Predicted [M-H]~: 185.0011

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of 4-Chloro-3-methoxybenzoic acid.
A reversed-phase method provides excellent resolution and reproducibility.
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Sample Preparation

Accurately weigh sample

l

Dissolve in Mobile Phase
(e.g., 1 mg/mL)

:

Filter through 0.45 pm
syringe filter
- J
To HPLC

4 )

HPLC Analy51s

(nject sample (e.g., 10 pL))
(Separatlon on C18 Column)

(UV Detection (e.g., 254 nm))

(Quantify Purity by Area %)
- J

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assay
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e Instrumentation: HPLC system with UV detector.
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

o Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid
to ensure the carboxylic acid is protonated.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 254 nm.
e Column Temperature: 30 °C.

e Injection Volume: 10 pL.

o Standard Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in
the mobile phase.

o Sample Preparation: Prepare the sample to be tested at the same concentration as the
standard.

e Analysis: The purity is determined by comparing the area of the main peak to the total area
of all peaks in the chromatogram.

Chemical Reactivity and Applications

4-Chloro-3-methoxybenzoic acid is a valuable intermediate due to its multiple reactive sites:
the carboxylic acid group, the activated aromatic ring, and the chloro substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations, such as:
 Esterification: Reaction with alcohols under acidic conditions to form esters.

e Amidation: Conversion to an acid chloride (e.g., using SOCIz or (COCI)2) followed by
reaction with an amine to form an amide. This is a key step in building more complex
pharmaceutical scaffolds.
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Applications in Pharmaceutical and Agrochemical
Synthesis

This compound serves as a key building block in several areas:

o Pharmaceutical Development: It is used as an intermediate in the synthesis of anti-
inflammatory and analgesic drugs.[1] One notable application is as a putative cancer
therapeutic. It has been shown to inhibit the growth of human breast and colon cancer cells
by altering the metabolism of 3-hydroxyanthranilic acid, which leads to a reduction in melanin
production.[2]

e Agrochemicals: The molecule is a precursor in the formulation of herbicides and fungicides.
[1] Its structure is suitable for incorporation into compounds that target biological pathways in
weeds and fungi, such as amino acid synthesis or cell wall construction. While direct
synthesis of a named commercial agrochemical from this specific starting material is not
widely published, numerous patents describe the use of structurally related substituted
benzoic acids for the synthesis of novel herbicidal compounds, highlighting its utility in this
field.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling 4-Chloro-3-
methoxybenzoic acid.

Table 4: GHS Hazard Information

Hazard Class Statement Pictogram

Acute Toxicity, Oral (Category

3) H301: Toxic if swallowed Skull and Crosshones
Hazardous to the Aquatic
Environment, Acute Hazard H400: Very toxic to aquatic life Environment

(Category 1)

Source: Aggregated GHS information from ECHA C&L Inventory.[1]
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Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

» Eye Protection: Wear chemical safety goggles or a face shield.
» Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

» Skin and Body Protection: Wear a lab coat. Avoid breathing dust.

First Aid Measures
o If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

« If on Skin: Wash with plenty of soap and water.

 Ifin Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.

Storage

o Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

e Some suppliers recommend storage at 0-8°C for long-term stability.[1]

Conclusion

4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) is a synthetically valuable compound
with well-defined properties and established protocols for its synthesis and analysis. Its utility
as a precursor in the pharmaceutical and agrochemical industries is driven by the specific
reactivity conferred by its trifunctionalized structure. This guide provides the foundational
technical knowledge required for researchers and developers to effectively and safely utilize
this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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